molecular formula C15H16ClNO2 B14859696 4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol

4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol

Cat. No.: B14859696
M. Wt: 277.74 g/mol
InChI Key: NAVMCBBDONTUEW-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol is a chemical compound of interest in organic and medicinal chemistry research. While specific biological data for this compound is not currently available in the scientific literature, its structure suggests potential as a scaffold for developing biologically active molecules. Compounds featuring similar phenolic and aniline-derived structures, such as Schiff bases, are extensively investigated for a range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties . The molecular structure, which incorporates a phenol ring linked to a 4-ethoxyphenyl group via an amino methyl bridge, makes it a potential intermediate for the synthesis of more complex molecules or for use in materials science research. This product is intended for research purposes by qualified laboratory personnel only. It is not for human or veterinary diagnostic or therapeutic use, nor for consumption in any form.

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

4-chloro-2-[(4-ethoxyanilino)methyl]phenol

InChI

InChI=1S/C15H16ClNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-9,17-18H,2,10H2,1H3

InChI Key

NAVMCBBDONTUEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Multi-Step Synthesis via 4-Ethoxyaniline Precursor

The most widely referenced method involves 4-ethoxyaniline as the starting material. The synthesis proceeds through three stages:

  • Aminomethylation : Condensation of 4-ethoxyaniline with formaldehyde in the presence of a phenolic substrate under basic conditions forms the aminomethyl linkage.
  • Chlorination : Electrophilic aromatic substitution introduces the chloro group at the para position of the phenolic ring using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or sodium hypochlorite (NaClO).
  • Deprotection and Purification : If protective groups (e.g., benzyl ethers) are employed, catalytic hydrogenation or acidic hydrolysis completes the synthesis, followed by recrystallization in ethanol-water mixtures.

Critical parameters include maintaining an inert atmosphere (N₂ or Ar) during chlorination to prevent oxidation byproducts and using polar aprotic solvents like dimethylformamide (DMF) to enhance reaction homogeneity. Yields typically range from 65–75%, with purity exceeding 95% after column chromatography.

Phase-Transfer Catalysis for Alkoxy Group Incorporation

Adapting strategies from selective estrogen receptor modulator syntheses, this method employs phase-transfer catalysis (PTC) to install the ethoxy group:

  • Etherification : 4-Hydroxybenzophenone reacts with 2-(2-benzyloxyethoxy)ethyl mesylate in the presence of tetrabutylammonium bromide (TBAB) as a PTC agent, achieving 80–85% conversion in dichloromethane.
  • Reductive Amination : The intermediate undergoes reductive amination with 4-ethoxyaniline using sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF), forming the aminomethyl bridge.
  • Chlorination and Deprotection : Chlorination with thionyl chloride (SOCl₂) in toluene, followed by hydrogenolytic removal of benzyl protecting groups over palladium-on-carbon, yields the target compound.

This route emphasizes solvent selection (THF for amination, toluene for chlorination) and catalytic hydrogenation conditions (10% Pd/C, 40 psi H₂) to minimize side reactions.

Oxidative Coupling Using Sodium Hypochlorite

Inspired by dichlorophenol syntheses, an oxidative coupling approach utilizes sodium hypochlorite:

  • Condensation : 4-Ethoxyaniline reacts with 2-chloro-4-hydroxybenzaldehyde in aqueous NaOH, forming an imine intermediate.
  • Oxidation : Addition of 12% NaClO oxidizes the imine to the aminomethyl group while introducing the chloro substituent via electrophilic substitution.
  • Acid Workup : Adjusting the pH to 3–4 with HCl precipitates the product, which is filtered and washed with cold methanol.

This method offers a 70–72% yield with reaction times under 5 hours, leveraging the dual role of hypochlorite as both oxidizer and chlorinating agent.

Table 1: Comparison of Synthetic Routes
Method Key Reagents Yield (%) Purity (%) Reaction Time (h)
Multi-Step SO₂Cl₂, DMF 65–75 95+ 12–18
Phase-Transfer TBAB, NaBH₃CN, SOCl₂ 78–82 97 8–10
Oxidative Coupling NaClO, NaOH 70–72 93 4–5

Reaction Optimization Strategies

Solvent Effects on Aminomethylation

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, accelerating imine formation. Conversely, protic solvents like methanol favor protonation of intermediates, reducing byproduct formation during chlorination.

Temperature Control During Chlorination

Exothermic chlorination reactions require strict temperature control (0–5°C) to prevent polysubstitution. Adiabatic conditions increase dichloro byproducts by 15–20%, necessitating jacketed reactors with cryogenic cooling.

Catalytic Hydrogenation Efficiency

Varying Pd/C loading (5–10%) and hydrogen pressure (30–50 psi) impacts deprotection kinetics. Higher Pd concentrations reduce reaction times but increase catalyst costs by 40%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 4.55 (s, 2H, CH₂NH), 6.82–7.25 (m, 6H, aromatic), 3.98 (q, J=7 Hz, 2H, OCH₂CH₃).
  • IR : 3350 cm⁻¹ (O-H stretch), 1245 cm⁻¹ (C-O-C ether), 750 cm⁻¹ (C-Cl).
  • MS (EI) : m/z 293 [M]⁺, 295 [M+2]⁺ (3:1 isotopic pattern).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 methanol-water, 1 mL/min) shows a single peak at tᵣ = 6.72 min, confirming >98% purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 4-Chloro-2-(((2,3-dimethylphenyl)amino)methyl)phenol (MFI23)
  • Structure : Contains a 2,3-dimethylphenyl group instead of 4-ethoxyphenyl.
  • Synthesis : Condensation of 5-chloro-2-hydroxybenzaldehyde with 2,3-dimethylaniline, yielding 10% .
  • Properties : Intramolecular O–H⋯N hydrogen bonds stabilize molecular conformation, similar to the target compound. The methyl groups enhance lipophilicity compared to the ethoxy group .
b) 4-Chloro-2-[(ethylamino)methyl]phenol
  • Structure: Simplified analog with an ethylamino group.
  • Properties: The ethyl group reduces steric hindrance and increases solubility in non-polar solvents compared to bulkier aryl substituents .
c) Schiff Base Derivatives (e.g., 4-chloro-2-((phenylimino)methyl)phenol)
  • Structure: Schiff bases (imine linkages) instead of aminomethyl groups.
  • Synthesis : Formed via condensation of 5-chlorosalicylaldehyde with substituted anilines .
  • Reactivity: Imine bonds are more prone to hydrolysis than stable aminomethyl linkages, limiting their utility in aqueous environments .

Electronic and Steric Effects

  • Ethoxy vs. In contrast, methyl (MFI23) or chloro substituents (e.g., 4-chloro-2-(((4-chlorophenyl)imino)methyl)phenol) increase electron-withdrawing effects, altering redox properties .
  • Hydrogen Bonding: Intramolecular O–H⋯N hydrogen bonds are common in aminophenol derivatives, stabilizing molecular conformations and influencing crystal packing .

Comparative Data Table

Compound Name Key Substituents Linkage Type Synthesis Yield Notable Properties
4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol 4-Ethoxyphenyl Aminomethyl N/A Enhanced solubility via ethoxy group
MFI23 2,3-Dimethylphenyl Aminomethyl 10% Intramolecular H-bonding; low yield
4-Chloro-2-((phenylimino)methyl)phenol Phenyl Schiff base N/A Hydrolysis-prone imine linkage
4-Chloro-2-[(ethylamino)methyl]phenol Ethylamino Aminomethyl N/A High solubility in non-polar solvents

Q & A

Q. Q1. What is the standard synthetic route for 4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol, and how can intermediates be characterized?

The compound is synthesized via a two-step process:

Condensation : Reacting 1-(5-chloro-2-hydroxyphenyl)ethanone with a primary amine (e.g., 4-ethoxyaniline) in methanol at room temperature for 48 hours .

Reduction : Treating the Schiff base intermediate with NaBH4 in a THF/ethanol (1:1) mixture at 273 K until complete reduction .
Purification : Use thin-layer chromatography (TLC) with chloroform as the mobile phase, followed by recrystallization from n-hexane to obtain pure crystals .

Q. Key characterization methods :

  • FT-IR : Confirm imine reduction (disappearance of C=N stretch at ~1600 cm⁻¹).
  • NMR : Analyze aromatic proton environments and methylene bridge signals (δ ~4.0 ppm for –CH2–NH–) .

Advanced Structural Analysis

Q. Q2. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

X-ray crystallography is critical for determining absolute configuration and intramolecular interactions:

  • Crystal System : Orthorhombic (P212121) with unit cell parameters a = 11.286 Å, b = 11.539 Å, c = 14.740 Å .
  • Key Features :
    • Intramolecular O–H⋯N hydrogen bond stabilizes the phenolic hydroxyl and amine groups (bond length ~2.6 Å) .
    • Weak C–H⋯π interactions between aromatic rings (e.g., C15–C20 benzene ring) contribute to crystal packing .

Q. Q3. How can reaction yields be improved during the reduction step?

  • Solvent Optimization : Use THF/ethanol (1:1) to enhance NaBH4 solubility and reduce side reactions .
  • Temperature Control : Maintain 273 K to slow reaction kinetics and minimize over-reduction .
  • Stoichiometry : A 5:1 molar ratio of NaBH4 to Schiff base ensures complete conversion .

Q. Troubleshooting :

  • Low yields may result from incomplete imine formation. Monitor reaction progress via TLC (Rf ~0.5 in chloroform) .

Data Contradictions in Spectroscopic Analysis

Q. Q4. How to resolve discrepancies between computational and experimental NMR data?

  • Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Compare with experimental ¹H/¹³C NMR.
  • Common Discrepancies :
    • Aromatic protons may show deviations due to solvent effects (DMSO vs. CDCl3) .
    • Methylene bridge signals (δ ~4.0 ppm) are sensitive to hydrogen bonding; confirm via variable-temperature NMR .

Safety and Handling in Research Settings

Q. Q5. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste Disposal : Collect organic waste separately and neutralize with aqueous Na2CO3 before disposal .
  • Toxicity : Analogous chlorophenols show moderate toxicity (LD50 ~500 mg/kg in rats); use fume hoods for synthesis .

Advanced Applications in Medicinal Chemistry

Q. Q6. What methodologies are used to evaluate this compound’s potential as a pharmacophore?

  • Docking Studies : Screen against target proteins (e.g., kinases) using AutoDock Vina. The ethoxy group may enhance lipophilicity (LogP ~3.2) .
  • In Vitro Assays : Test antibacterial activity via MIC assays against S. aureus and E. coli .

Q. Q7. What unexplored areas exist for this compound’s application in asymmetric catalysis?

  • Chiral Induction : Modify the ethoxy group to bulkier substituents (e.g., isopropyl) to enhance enantioselectivity in aldol reactions .
  • Catalytic Screening : Test as a ligand in transition-metal complexes (e.g., Ru or Pd) for cross-coupling reactions .

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